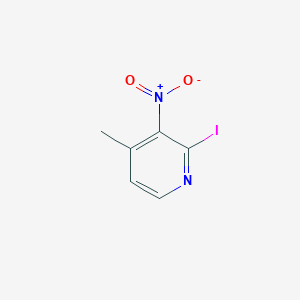

2-Iodo-4-methyl-3-nitropyridine

Description

Contextual Overview of Pyridine (B92270) Heterocycles in Synthetic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in chemistry. The pyridine ring system is a core structural motif in numerous natural products, including alkaloids, and is integral to a wide range of synthetic compounds with diverse applications. nih.gov Its presence is notable in many pharmaceuticals, such as the anti-nausea medication Netupitant, the proton-pump inhibitor Esomeprazole, and the Parkinson's disease treatment Opicapone. scitechdaily.com Furthermore, pyridine derivatives are essential components of many fungicides, herbicides, and insecticides, highlighting their importance in agrochemicals. nih.gov The chemistry of pyridine and its derivatives is of considerable importance in creating intermediates for biologically active compounds and novel materials. researchgate.net

Significance of Iodinated and Nitrated Pyridines in Organic Synthesis

The introduction of iodo and nitro groups onto the pyridine ring significantly enhances its synthetic utility.

Iodinated Pyridines: Iodo-substituted pyridines are highly valued as versatile intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. guidechem.com The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in various reactions. This property is particularly exploited in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. guidechem.com Additionally, iodopyridines serve as precursors for generating highly reactive organometallic reagents, like organolithium and organomagnesium compounds, further expanding their synthetic applications. guidechem.com

Nitrated Pyridines: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. This activation facilitates various chemical transformations. nih.gov For instance, the presence of a nitro group can render the pyridine ring susceptible to nucleophilic aromatic substitution, sometimes allowing for the displacement of the nitro group itself by a nucleophile. nih.gov This reactivity provides a pathway to a variety of functionalized pyridines that might be otherwise difficult to access. nih.gov Nitropyridines are also of interest for their biological significance and their potential use as energetic materials and in organic optical materials. nih.govnih.gov The reduction of the nitro group to an amino group offers a key transformation, as the resulting aminopyridine is a versatile building block for further synthetic elaborations. nih.gov

Historical Development of Synthetic Methodologies for Multi-Substituted Pyridines

The synthesis of multi-substituted pyridines has been a long-standing area of research in organic chemistry, with methodologies evolving from classical condensation reactions to modern catalytic approaches.

Historically, methods like the Hantzsch pyridine synthesis, first reported in 1881, provided a foundational route to dihydropyridines, which could then be oxidized to pyridines. organic-chemistry.org Another classical named reaction is the Bohlmann-Rahtz pyridine synthesis. organic-chemistry.org The direct nitration of pyridine is notoriously difficult, requiring high temperatures and often resulting in low yields of the 3-nitro isomer. researchgate.net More sophisticated methods have since been developed, such as the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine (B142982) in good yield. researchgate.net

In recent years, the development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyridines. These methods allow for the precise and efficient introduction of a wide variety of substituents. Concurrently, interest has grown in developing methodologies from acyclic precursors, for instance, using ylidenemalononitriles to construct highly functionalized pyridine rings. nih.gov More recently, novel techniques such as electrochemical single-carbon insertion into aromatic rings are emerging as powerful tools for molecular editing and the synthesis of polysubstituted heteroaromatics. scitechdaily.com

The synthesis of halogenated pyridines has also seen significant advancements. Electrophilic iodination, for example, has been a focus, with the development of greener methods that avoid harsh acidic conditions. nih.govmdpi.com For instance, the use of molecular iodine with nitrate (B79036) salts under solvent-free mechanochemical conditions represents an environmentally friendly approach. nih.gov

Research Gaps and Motivations for Investigating 2-Iodo-4-methyl-3-nitropyridine

Despite the extensive research into substituted pyridines, specific compounds like this compound remain largely unexplored in the scientific literature. A search for this compound primarily yields supplier listings, indicating its commercial availability but a lack of published research on its synthesis and reactivity. bldpharm.com

The motivation for investigating this particular molecule stems from the synthetic potential endowed by its specific arrangement of functional groups:

The 2-Iodo Group: Its position makes it an ideal handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functional groups at this position.

The 3-Nitro Group: This group activates the pyridine ring and can itself be a site for nucleophilic substitution. nih.gov Alternatively, its reduction to an amino group would provide a key intermediate for building more complex structures, such as fused heterocyclic systems. nih.gov

The 4-Methyl Group: The methyl group can influence the reactivity of the ring and could potentially be a site for further functionalization, for example, through radical reactions or oxidation.

The combination of these three functional groups in a single, relatively simple molecule makes this compound a potentially versatile building block for combinatorial chemistry and the synthesis of novel bioactive compounds. The lack of detailed studies on its preparation and synthetic applications represents a clear research gap. Investigating its reactivity would not only provide a new tool for synthetic chemists but also contribute to a deeper understanding of the chemistry of multi-substituted halogenated nitropyridines.

Data on Related Halogenated Nitropyridines

To provide context for the potential properties of this compound, the following tables summarize data for structurally related compounds.

Table 1: Physical and Chemical Properties of Related Pyridine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Iodo-3-nitropyridine (B1600184) | 54231-35-5 | C₅H₃IN₂O₂ | 249.99 | Not specified |

| 2-Iodo-5-nitropyridine | 28080-54-8 | C₅H₃IN₂O₂ | 249.99 | 163-168 |

| 3-Iodo-2-nitropyridine | 54231-34-4 | C₅H₃IN₂O₂ | 249.99 | Not specified |

| 2-Amino-4-methyl-3-nitropyridine (B139313) | 6635-86-5 | C₆H₇N₃O₂ | 153.14 | 136-140 |

| 2-chloro-3-nitro-4-methylpyridine | 23056-39-5 | C₆H₅ClN₂O₂ | 172.57 | Not specified |

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.combldpharm.comchemicalbook.comcphi-online.com

Table 2: Precursors and Related Structures

| Compound Name | Role/Relation | CAS Number |

| 2-Amino-3-nitro-4-picoline | Potential Precursor | 6635-86-5 |

| 2-Iodo-3-methylpyridine | Related Structure | 15950-66-0 |

| 5-Iodo-4-methyl-3-nitropyridin-2(1H)-one | Related Structure | 228410-97-7 |

Data sourced from multiple chemical suppliers and databases. guidechem.comchemicalbook.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPBKTIXTVCOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 4 Methyl 3 Nitropyridine and Analogues

Precursor Synthesis and Functional Group Introduction Strategies

The construction of the target molecule relies on the effective synthesis of key precursors and the strategic introduction of nitro and iodo functionalities onto the 4-methylpyridine (B42270) scaffold.

The primary precursor for the target compound is 4-methyl-3-nitropyridine (B1297851). A common industrial route to this intermediate begins with 2-amino-4-methylpyridine. guidechem.com This multi-step synthesis involves a sequence of nitration, diazotization, chlorination, and dehalogenation.

A typical synthesis pathway is outlined below:

Nitration: 2-amino-4-methylpyridine is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, yielding a mixture of 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine. guidechem.com

Hydroxylation: The amino group of the nitrated intermediates is converted to a hydroxyl group via diazotization with sodium nitrite in an acidic aqueous solution. guidechem.com

Chlorination: The resulting hydroxypyridine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃), replacing the hydroxyl group with a chlorine atom. guidechem.com

Dechlorination: Finally, the 2-chloro group is removed under acidic conditions in the presence of benzoic acid and copper powder to yield 4-methyl-3-nitropyridine. guidechem.com

Another reported method involves the cyclization of halogenated crotonaldehyde with nitromethane, followed by aminopyridine cyclization to obtain the 4-methyl-3-nitropyridine scaffold. lookchem.com

Table 1: Multi-step Synthesis of 4-methyl-3-nitropyridine from 2-amino-4-methylpyridine guidechem.com

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Nitration | H₂SO₄, HNO₃ | 2-Amino-4-methyl-3(5)-nitropyridine |

| 2 | Hydroxylation | NaNO₂, H₂SO₄, H₂O | 2-Hydroxy-4-methyl-3(5)-nitropyridine |

| 3 | Chlorination | POCl₃, PCl₅ | 2-Chloro-4-methyl-3(5)-nitropyridine |

The introduction of halogens onto a pyridine (B92270) ring is a critical transformation for building complex molecules. chemrxiv.orgnih.gov Pyridine is an electron-deficient heterocycle, which makes it resistant to standard electrophilic aromatic substitution reactions that work well for benzene derivatives. youtube.comntnu.nonsf.gov Consequently, direct halogenation of pyridines often requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids with elemental halides, which can lead to mixtures of regioisomers. chemrxiv.orgnih.govnsf.gov

To overcome these challenges, alternative strategies have been developed:

Metalation-Halogenation: This involves deprotonation of a pyridine C-H bond with a strong base, followed by quenching with an electrophilic halogen source. This method's regioselectivity is often controlled by the presence of a directing group. nsf.gov

Zincke Imine Intermediates: A modern approach involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.orgnsf.gov The pyridine is transformed into an acyclic Zincke imine intermediate, which is more susceptible to regioselective electrophilic halogenation under mild conditions. Subsequent ring-closing regenerates the aromatic pyridine ring, now bearing a halogen at a specific position. chemrxiv.orgnsf.gov

Similar to halogenation, the direct nitration of the pyridine ring is a difficult process. Electrophilic nitration of pyridine itself, when forced under harsh conditions, typically yields 3-nitropyridine (B142982) in low yields. The regioselectivity is governed by the deactivating effect of the nitrogen heteroatom.

For substituted pyridines like 4-methylpyridine, the directing effects of the existing substituent must be considered. The methyl group is an activating, ortho-para director, while the pyridine nitrogen is deactivating and a meta-director. The outcome of nitration depends on the reaction conditions and the specific nitrating agent used.

Common methods for achieving regioselective nitration include:

Mixed Acid Nitration: Using a mixture of concentrated nitric acid and sulfuric acid can nitrate (B79036) the pyridine ring, though conditions must be carefully controlled. guidechem.com

Nitration via N-oxide: The pyridine nitrogen can first be oxidized to an N-oxide. This modification activates the ring towards electrophilic substitution, particularly at the 4-position and to a lesser extent the 2-position. After nitration, the N-oxide can be reduced back to the pyridine.

Dinitrogen Pentoxide: Pyridines can be nitrated by reaction with dinitrogen pentoxide (N₂O₅) in an organic solvent. The resulting N-nitropyridinium intermediate is then treated with a solution of sodium bisulfite, which facilitates a rearrangement to yield the 3-nitropyridine product. ntnu.no

Table 2: Comparison of Pyridine Nitration Methods

| Method | Reagents | Key Features | Typical Regioselectivity |

|---|---|---|---|

| Mixed Acid | HNO₃, H₂SO₄ | Harsh conditions, strong acid | 3-position |

| N-oxide Route | 1. Oxidant (e.g., mCPBA) 2. Nitrating agent 3. Reductant (e.g., PCl₃) | Milder conditions, activates the ring | 4-position |

Direct Synthesis Routes to 2-Iodo-4-methyl-3-nitropyridine

With the 4-methyl-3-nitropyridine precursor in hand, the final step is the introduction of an iodine atom at the C-2 position.

Directly iodinating 4-methyl-3-nitropyridine at the C-2 position is challenging due to the electronic effects of the substituents. The nitro group is strongly deactivating, making electrophilic substitution difficult. However, syntheses of closely related analogues provide a template for this transformation. For example, 2-iodo-3-nitropyridine (B1600184) can be synthesized from 2-amino-3-nitropyridine. nih.gov This reaction proceeds via a Sandmeyer-type mechanism where the amino group is converted into a diazonium salt and subsequently displaced by iodide.

A potential route to this compound could therefore start from 2-amino-4-methyl-3-nitropyridine. The amino group serves as a handle to introduce iodine specifically at the C-2 position.

A documented procedure for an analogue involves:

Reactants: 2-amino-3-nitropyridine, potassium nitrate (KNO₃), hydroiodic acid (HI), and copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO). nih.gov

Process: The reaction is heated, and after workup and purification, yields the 2-iodo-3-nitropyridine product. nih.gov

Table 3: Synthesis of Analogue 2-Iodo-3-nitropyridine nih.gov

| Starting Material | Reagents | Solvent | Temperature | Product | Yield |

|---|

Achieving ortho-iodination next to a deactivating group like a nitro group requires specific strategies that overcome standard electronic preferences.

Pre-functionalization Strategy: As described above, the most reliable method is to start with a precursor that already has a functional group at the desired position (C-2) which can be readily converted to iodine. The use of a 2-amino group, which directs the iodine via a Sandmeyer reaction, is a prime example of this strategy. nih.gov This approach circumvents the challenges of direct C-H activation on a deactivated ring.

Directed Metalation: In the broader context of aromatic chemistry, ortho-iodination can be achieved through directed ortho-metalation (DoM). This involves using a directing group (DG) that coordinates to a metal (typically lithium or palladium) and directs deprotonation or C-H activation at the adjacent ortho position. researchgate.net The resulting organometallic intermediate is then quenched with an electrophilic iodine source (e.g., I₂). While highly effective, this would require the synthesis of a 4-methyl-3-nitropyridine derivative bearing a suitable directing group.

Radical-Based Iodination: Recent developments have shown that radical-based C-H iodination protocols can provide alternative regioselectivity compared to electrophilic methods. rsc.org These reactions might offer a pathway to iodinate specific positions on the pyridine ring, although selectivity can be an issue. rsc.org

Optimization of Reaction Conditions and Reagent Systems

The synthesis of halogenated nitropyridines requires careful optimization of reaction conditions to achieve desired regioselectivity and high yields. Factors such as the choice of reagents, solvents, temperature, and reaction time are critical. For instance, the nitration of pyridines, a traditionally low-yield reaction with standard nitric/sulfuric acid mixtures, can be improved. researchgate.net An effective method involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which is then rearranged to the 3-nitropyridine. researchgate.netntnu.noresearchgate.net

In the context of halogenation, particularly iodination, the weak reactivity of iodine necessitates the use of activating agents or specific reaction conditions. nih.gov A common approach for the synthesis of iodo-pyridines involves the diazotization of aminopyridines followed by a Sandmeyer-type reaction with an iodide source. For example, 2-iodo-3-nitropyridine has been synthesized from 2-amino-3-nitropyridine using potassium nitrate (KNO₃), hydroiodic acid (HI), and copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO). nih.gov

Optimization often involves screening different reagent systems. In the synthesis of 5-iodo-pyrimidine derivatives, a related heterocyclic system, various nitrate salts (AgNO₃, NaNO₃, NaNO₂) were tested in a solvent-free grinding method with molecular iodine. Silver nitrate (AgNO₃) was found to be the most effective, acting as a Lewis acid to generate a more potent iodinating agent in situ. nih.gov The molar ratio of the reagents is also a key parameter to optimize for maximizing yield. nih.gov

The table below illustrates the optimization of a related iodination reaction, highlighting the impact of reagent equivalents and reaction time on product yield.

| Entry | Reagent (Equivalents) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | AgNO₃ (0.5) | 10 | 38 | nih.gov |

| 2 | AgNO₃ (0.5) | 30 | 63 | nih.gov |

| 3 | AgNO₃ (1.0) | 20 | 85 | nih.gov |

| 4 | AgNO₃ (1.5) | 20 | 98 | nih.gov |

| 5 | AgNO₃ (2.0) | 20 | 98 | nih.gov |

This table is based on the iodination of uracil as a model for optimizing conditions for pyrimidine-like heterocycles. nih.gov

Multi-Step Synthetic Sequences and Convergent Approaches

The construction of highly substituted pyridines like this compound often relies on multi-step synthetic sequences where functional groups are introduced in a controlled, stepwise manner.

A common and logical approach to synthesizing halo-nitro-pyridines is through sequential halogenation and nitration reactions. The order of these steps is crucial and depends on the directing effects of the substituents and the stability of the intermediates.

One pathway involves the initial nitration of a substituted pyridine followed by halogenation. For example, the synthesis of 2,3-dibromo-4-methyl-5-nitropyridine starts from 4-methylpyridine, which undergoes a sequential bromination-nitration strategy. evitachem.com Direct nitration of pyridines typically yields the 3-nitro isomer. researchgate.net Subsequent halogenation must then contend with the deactivating effect of the nitro group.

Alternatively, a halogenated pyridine can be nitrated. Because pyridine is an electron-deficient heteroarene, electrophilic substitutions like nitration often require forcing conditions. youtube.com The presence of a halogen atom further deactivates the ring, but nitration can still be achieved, often with a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com

A documented synthesis of a complex analogue, 3-bromo-2-iodo-4-methyl-5-nitropyridine, exemplifies a multi-step halogenation sequence on a pre-existing nitropyridine core. rsc.org The synthesis starts with 4-Methyl-5-nitropyridin-2-ol, which is first brominated. The resulting hydroxyl group is then converted to a chloro group using phosphoryl chloride (POCl₃). Finally, the 2-chloro substituent is exchanged for an iodo group via a Finkelstein-type reaction using sodium iodide (NaI) and trimethylsilyl chloride (TMSCl). rsc.org This sequence demonstrates a robust, regiocontrolled pathway to a polysubstituted halo-nitropyridine.

Synthetic Sequence for 3-bromo-2-iodo-4-methyl-5-nitropyridine rsc.org

Bromination: 4-Methyl-5-nitropyridin-2-ol is treated with bromine in acetic acid.

Chlorination: The resulting 3-bromo-4-methyl-5-nitropyridin-2-ol is reacted with POCl₃ to yield 3-bromo-2-chloro-4-methyl-5-nitropyridine.

Iodination: The 2-chloro group is substituted with iodine using NaI and TMSCl in propionitrile.

To improve efficiency, reduce waste, and avoid the isolation of intermediates, chemists are increasingly turning to tandem (or domino/cascade) reactions and one-pot syntheses. youtube.com A one-pot synthesis involves adding reagents sequentially to a reactor without intermediate work-up procedures. youtube.com

While a specific tandem reaction for the direct synthesis of this compound is not widely reported, related methodologies suggest its feasibility. For instance, a copper-mediated domino process for the C-H iodination and nitration of indoles has been developed. rsc.org This reaction proceeds via a double C-H functionalization under mild aerobic conditions to produce 3-iodo-2-nitroindoles in a single step, showcasing the potential for similar transformations on other heterocyclic systems. rsc.org

Multi-component reactions (MCRs) are a powerful class of one-pot syntheses for constructing complex molecules like substituted pyridines. nih.govymerdigital.com The classical Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, is a prime example of a one-pot process that can be adapted to create a wide variety of pyridine derivatives. ymerdigital.combioorganica.org.ua Modified Bohlmann-Rahtz reactions, involving the condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, also provide a one-pot route to polysubstituted pyridines with high regiochemical control. core.ac.uk Such strategies could potentially be adapted to build the 4-methyl-pyridine core of the target molecule, which would then undergo subsequent iodination and nitration.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inresearchgate.net This is particularly relevant in pyridine synthesis, which has traditionally relied on toxic solvents and harsh reagents. ijarsct.co.inrasayanjournal.co.in

Solvent-free reactions offer significant environmental benefits by eliminating toxic organic solvents, which simplifies workup procedures and reduces waste. rsc.orgtandfonline.com Chemical synthesis without solvents can lead to clean reactions with good product yields in shorter times. rasayanjournal.co.in For instance, an environmentally friendly, solvent-free procedure for synthesizing polysubstituted pyridine derivatives has been developed by reacting aromatic aldehydes, 2,3-dihydroinden-1-one, and ammonium acetate, resulting in excellent yields under mild conditions. tandfonline.com Similarly, iodination of pyrimidine derivatives has been achieved efficiently by mechanical grinding of the reactants in the absence of a solvent. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology that dramatically reduces reaction times, often from hours to minutes, and can lead to higher product yields and purer products. bioorganica.org.uayoutube.com The rapid and intense heating of polar substances by microwaves accelerates reaction rates significantly. youtube.com This technique has been successfully applied to various heterocyclic syntheses, including the Hantzsch synthesis of 1,4-dihydropyridines, where it provides an eco-friendly, solvent-free, and cost-effective method. bioorganica.org.ua The synthesis of cyanopyridines via a one-pot Bohlmann-Rahtz reaction can also be rapidly achieved in good yield using microwave irradiation. core.ac.uk

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Several hours | 3-5 minutes | Significant | bioorganica.org.ua |

| Nucleophilic Aromatic Substitution | 12-24 hours | ~10 minutes | From 35-60% to ~100% | youtube.com |

| Bohlmann-Rahtz Cyanopyridine Synthesis | Not specified | 15-30 minutes | Rapid, good yield | core.ac.uk |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. biosynce.com In the synthesis of substituted pyridines, various catalytic systems have been explored.

For multi-component reactions, Brønsted acids can be effective catalysts. ymerdigital.com Transition metals are also widely used; for example, cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a straightforward and efficient method for obtaining pyridine derivatives. rsc.org A one-pot synthesis of substituted pyridines has also been developed using a bifunctional palladium-on-carbon/K-10 montmorillonite catalyst under microwave irradiation. organic-chemistry.org This catalyst facilitates both the initial cyclization on the solid acid support and the subsequent dehydrogenation by the palladium component. organic-chemistry.org The development of novel catalysts, including biocatalysts, is a key area of future research for making pyridine synthesis more sustainable. ijarsct.co.in

Chemical Reactivity and Transformations of 2 Iodo 4 Methyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines, especially those activated by electron-withdrawing groups like the nitro group. wikipedia.org In 2-Iodo-4-methyl-3-nitropyridine, the nitro group in the 3-position and the iodo group in the 2-position significantly influence the reactivity of the pyridine (B92270) ring, making it a substrate for various nucleophilic attacks.

Regioselectivity and Chemoselectivity Studies of Nucleophilic Attack

The positions on the pyridine ring are not equally reactive towards nucleophiles. The presence of the nitro group, a strong electron-withdrawing group, deactivates the positions meta to it and activates the ortho and para positions for nucleophilic attack. wikipedia.orgdalalinstitute.com In this compound, the primary sites for nucleophilic attack are the carbon atom bearing the iodo group (C2) and the carbon atom at position 6 (para to the nitro group).

Studies on related 3-nitropyridine (B142982) systems have shown that the regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile and the other substituents present on the ring. nih.gov For instance, in reactions of 2-substituted-3-nitropyridines with sulfur nucleophiles, substitution of the nitro group at the 3-position is often observed. nih.gov The chemoselectivity, the choice between displacement of the iodo group or a hydrogen atom, is also a critical aspect. In many SNAr reactions, a good leaving group like iodide is readily displaced. wikipedia.org

Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic substitution of hydrogen. wikipedia.org This reaction is particularly effective for nitro-activated aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The VNS reaction allows for the introduction of a substituent at a position that might not be accessible through classical SNAr reactions, typically ortho or para to a nitro group. wikipedia.org

In the context of 3-nitropyridines, VNS reactions have been successfully employed to introduce various functional groups. scispace.com For example, 3-nitropyridines can be aminated in the position para to the nitro group using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole. ntnu.no Alkylation of nitropyridines via VNS is also a well-established method. nih.govacs.org The mechanism involves the addition of a carbanion, which contains a leaving group, to the electron-deficient pyridine ring, followed by a base-induced elimination. nih.gov For this compound, VNS could potentially occur at the C6 position, which is para to the nitro group.

Influence of Substituents on SNAr Mechanism and Rate

The substituents on the pyridine ring play a crucial role in the SNAr mechanism and reaction rate. The electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate that forms during the reaction. wikipedia.orgdiva-portal.org The methyl group at the 4-position has a modest electron-donating effect through hyperconjugation, which could slightly decrease the rate of nucleophilic attack compared to an unsubstituted ring.

The nature of the leaving group is also a significant factor. In SNAr reactions, the rate-determining step is often the initial addition of the nucleophile. nih.gov However, the relative ability of halides to act as leaving groups can vary. While fluoride (B91410) is often the best leaving group in many SNAr reactions due to the high electronegativity which facilitates the initial attack, the order can be different in other systems. nih.gov For this compound, the iodine atom is a large and polarizable atom, making the C-I bond relatively weak and thus a good leaving group in substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov The iodo-substituent on this compound makes it an excellent candidate for such transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.govlibretexts.org This reaction is widely used to synthesize biaryls, styrenes, and other conjugated systems. libretexts.org The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

This compound can serve as the electrophilic partner in Suzuki-Miyaura couplings. The reactivity of the C-I bond allows for the introduction of a wide range of aryl and vinyl groups at the 2-position of the pyridine ring. The general reaction scheme is as follows:

This image represents a general mechanism for the Suzuki-Miyaura coupling and is not specific to this compound.

The choice of ligand on the palladium catalyst is critical for the success of the Suzuki-Miyaura coupling, influencing both the efficiency and selectivity of the reaction. organic-chemistry.orgnih.govresearchgate.net Ligands can affect the rate of oxidative addition and reductive elimination, as well as the stability of the catalyst. nih.gov

For Suzuki-Miyaura couplings involving heteroaromatic halides, bulky and electron-rich phosphine (B1218219) ligands are often employed. mdpi.comrsc.org These ligands can promote the oxidative addition step and stabilize the palladium(0) species. The choice of ligand can also be crucial when dealing with substrates that have other potentially reactive functional groups, like the nitro group in this compound. While the nitro group is generally well-tolerated in Suzuki-Miyaura couplings, the use of specific ligands like BrettPhos has been shown to be important for the successful coupling of nitroarenes. mdpi.comorganic-chemistry.org

Interactive Data Table: Representative Ligands in Suzuki-Miyaura Coupling

| Ligand Name | Structure | Typical Application | Reference |

|---|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | General purpose, often used for aryl iodides and bromides. | rsc.org |

| BrettPhos | Bulky biarylphosphine, effective for coupling of nitroarenes. | mdpi.comorganic-chemistry.org |

Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.org The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The reaction generally exhibits broad substrate scope and functional group tolerance. Standard protocols for Suzuki coupling on nitrogen-rich heterocycles often employ palladium precatalysts with specialized phosphine ligands, such as SPhos or XPhos, in the presence of a base like potassium phosphate. nih.gov The nitro and methyl groups on the pyridine ring are typically well-tolerated under these conditions. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the successful coupling of a wide range of aryl and heteroaryl iodides. researchgate.netresearchgate.net The reaction would likely proceed efficiently with various aryl, heteroaryl, and vinyl boronic acids.

Table 1: Representative Suzuki-Miyaura Coupling Reactions This table is illustrative and based on general knowledge of Suzuki couplings.

| Boronic Acid Partner | Catalyst System | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Methyl-3-nitro-2-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 2-(4-Methoxyphenyl)-4-methyl-3-nitropyridine |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | 4-Methyl-3-nitro-2-(thiophen-2-yl)pyridine |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 4-Methyl-3-nitro-2-vinylpyridine |

Sonogashira Coupling Reactions

The Sonogashira reaction provides a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, most commonly copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or diisopropylamine. nih.gov

Given the high reactivity of aryl iodides in this transformation, this compound is an excellent substrate for Sonogashira coupling. nih.govnih.gov The reaction conditions are generally mild and tolerate a wide variety of functional groups on the alkyne partner. rsc.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. diva-portal.org

Table 2: Representative Sonogashira Coupling Reactions This table is illustrative and based on general knowledge of Sonogashira couplings.

| Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 4-Methyl-3-nitro-2-(phenylethynyl)pyridine |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 4-Methyl-3-nitro-2-((trimethylsilyl)ethynyl)pyridine |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 2-(Hex-1-yn-1-yl)-4-methyl-3-nitropyridine |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | Dioxane | 3-(4-Methyl-3-nitropyridin-2-yl)prop-2-yn-1-ol |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, forming aryl amines from aryl halides and primary or secondary amines. nih.gov This reaction has become a vital tool due to its broad applicability and functional group tolerance, largely replacing harsher classical methods. nih.gov

The reaction involves an aryl iodide like this compound, a palladium catalyst (often a precatalyst complexed with bulky, electron-rich phosphine ligands like t-BuXPhos), and a base, typically a strong, non-nucleophilic one such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). The nitro group is generally tolerated, although strong bases can sometimes lead to side reactions. The choice of ligand, base, and solvent is crucial for achieving high yields.

Table 3: Representative Buchwald-Hartwig Amination Reactions This table is illustrative and based on general knowledge of Buchwald-Hartwig aminations.

| Amine Partner | Catalyst System | Base | Solvent | Expected Product |

| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | N-(4-Methyl-3-nitropyridin-2-yl)aniline |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 4-(4-Methyl-3-nitropyridin-2-yl)morpholine |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | THF | N-Benzyl-4-methyl-3-nitropyridin-2-amine |

| tert-Butylamine | Pd(OAc)₂ / t-BuBrettPhos | LHMDS | Toluene | N-tert-Butyl-4-methyl-3-nitropyridin-2-amine |

Negishi and Stille Coupling Methodologies

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance, which includes nitro groups, esters, and ketones. orgsyn.org The requisite organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents or directly from an organic halide. For this compound, this methodology allows for the introduction of a wide range of alkyl, vinyl, and aryl substituents under relatively mild conditions. nih.gov

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organostannane (organotin) reagent. organic-chemistry.orglibretexts.org The reaction is highly versatile, and the tolerance of organostannanes to a variety of reaction conditions makes it a robust C-C bond-forming method. harvard.edu However, a significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification. organic-chemistry.org Like the other cross-coupling methods, the iodo-substituent of this compound makes it a prime candidate for this transformation.

Electrophilic Reactions and Derivatization

Behavior of the Nitro Group under Reducing Conditions

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group. The reduction of nitropyridines is a well-established transformation. For instance, studies on closely related substrates, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, have shown that the nitro group can be effectively reduced. diva-portal.org

A notable method involves the use of boron trifluoride dimethyl sulfide (B99878) complex (BF₃•SMe₂), which can reduce the nitro group to an amine. In the case of 2-chloro-3-nitropyridine, treatment with BF₃•SMe₂ led to the formation of 2-chloro-pyridin-3-amine in 51% yield. diva-portal.org It is highly plausible that this compound would react similarly to afford 2-Iodo-4-methyl-pyridin-3-amine.

Other standard reduction conditions for aromatic nitro groups are also applicable, including:

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Nickel with hydrogen gas. Care must be taken as these conditions can also cause dehalogenation (C-I bond cleavage).

Metal/Acid Reduction: Classic conditions such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl or acetic acid) are effective for converting nitro groups to amines.

Reactivity of the Methyl Group in Side-Chain Functionalization

The methyl group on the pyridine ring offers another handle for synthetic modification, although specific literature on the side-chain functionalization of this compound is limited. Based on the general reactivity of methylpyridines (picolines), several transformations can be anticipated.

Oxidation: The methyl group can potentially be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically used for this transformation on pyridine side chains. This would yield 2-Iodo-3-nitroisonicotinic acid, a valuable intermediate for further derivatization, such as amide coupling.

Halogenation: Free radical halogenation of the methyl group, for example using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide, could introduce a halogen to the side chain, forming a (halomethyl)pyridine. This product would be a reactive electrophile for subsequent nucleophilic substitution reactions.

Condensation: The methyl group can potentially be deprotonated by a very strong base (e.g., organolithium reagents), although the presence of the acidic ring protons and the electrophilic nitro group complicates this approach. If successful, the resulting anion could react with various electrophiles, such as aldehydes or ketones, in condensation reactions.

These potential transformations highlight the synthetic utility of the methyl group, allowing for the extension of the molecular framework from the 4-position of the pyridine ring.

Radical Reactions and Mechanistic Investigations

While the synthetic applications of this compound often revolve around nucleophilic aromatic substitution and cross-coupling reactions, its structure is also amenable to participation in radical processes. The presence of the nitroaromatic system and the carbon-iodine bond are key to its potential involvement in radical pathways. Mechanistic studies on related nitroaromatic compounds provide a framework for understanding the potential radical reactivity of this compound.

Single Electron Transfer (SET) is a fundamental step in many radical reactions, initiating a cascade of events by the transfer of a single electron to or from a molecule. For nitroaromatic compounds like this compound, SET processes are particularly relevant due to the electron-accepting nature of the nitro group.

The reduction of a nitroaromatic compound via SET from a suitable donor (e.g., a metal, an organic base, or a photoredox catalyst) leads to the formation of a nitro radical anion. nih.gov This intermediate is a key player in subsequent reaction steps. For instance, studies on nitrobenzene (B124822) have shown that anionic organic bases can directly transfer an electron to form the nitrobenzene radical anion. nih.gov

In the context of this compound, a similar SET process can be envisaged:

Reaction Scheme: Formation of a Radical Anion via SET

Hypothetical representation of Single Electron Transfer to this compound.

The feasibility of this SET process is influenced by the reduction potential of the nitropyridine and the nature of the electron donor. The electron-withdrawing nitro group significantly lowers the reduction potential of the pyridine ring, making it a more favorable electron acceptor.

Once the initial radical anion of this compound is formed, it can undergo several reaction pathways. The specific pathway taken will depend on the reaction conditions and the other species present in the reaction mixture.

One common pathway for radical anions of aryl halides is the fragmentation of the carbon-halogen bond to generate an aryl radical and a halide anion. In this case, the 2-iodo-4-methyl-3-nitropyridin-yl radical anion could fragment to yield a 4-methyl-3-nitropyridin-2-yl radical and an iodide ion.

Reaction Scheme: Fragmentation of the Radical Anion

Hypothetical fragmentation of the this compound radical anion.

This newly formed aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as:

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 4-methyl-3-nitropyridine (B1297851).

Addition to a π-system: The radical can add to an alkene or another aromatic ring, forming a new carbon-carbon bond.

Coupling reactions: Two radicals can couple to form a dimer.

Mechanistic investigations into complex radical reactions often employ trapping experiments to detect short-lived radical intermediates. researchgate.net While specific studies on this compound are not extensively documented, the principles derived from other systems provide a strong basis for predicting its behavior in radical reactions. The interplay between the initial SET event and the subsequent fate of the radical intermediates is crucial for determining the final product distribution.

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted 2-Iodo-4-methyl-3-nitropyridine Analogues

The synthesis of analogues with varied substituents on the pyridine (B92270) ring is a fundamental approach to understanding structure-activity relationships and fine-tuning molecular properties.

The reactivity of the pyridine ring in this compound is influenced by its substituent pattern. While direct substitution on the iodo- and nitro-bearing ring is challenging, the derivatization of closely related precursors provides insight into potential synthetic routes. A notable example is the microbial transformation of 2-amino-4-methyl-3-nitropyridine (B139313), a compound that can be conceptually derived from this compound via nucleophilic substitution of the iodo group with an amino group.

Biotransformation studies on 2-amino-4-methyl-3-nitropyridine using various microorganisms have yielded a range of hydroxylated and N-oxide derivatives. For instance, the fungus Cunninghamella elegans has been shown to produce 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. oup.comoup.comnih.gov Furthermore, Streptomyces antibioticus can convert the same substrate into 2-amino-6-hydroxy-4-methyl-3-nitropyridine and its tautomer, 2-amino-4-methyl-3-nitro-6(1H)-pyridinone. oup.comoup.comnih.gov These transformations highlight the potential for regioselective functionalization at the C-5, C-6, and the methyl group, as well as at the pyridine nitrogen.

These findings suggest that analogues of this compound with additional hydroxyl or N-oxide functionalities could be accessible, potentially through similar biocatalytic or targeted synthetic methods.

| Starting Material | Transforming Agent | Product(s) | Reference(s) |

| 2-amino-4-methyl-3-nitropyridine | Cunninghamella elegans | 2-amino-5-hydroxy-4-methyl-3-nitropyridine | oup.comoup.comnih.gov |

| 2-amino-4-hydroxymethyl-3-nitropyridine | oup.comoup.comnih.gov | ||

| 2-amino-4-methyl-3-nitropyridine-1-oxide | oup.comoup.comnih.gov | ||

| 2-amino-4-methyl-3-nitropyridine | Streptomyces antibioticus | 2-amino-6-hydroxy-4-methyl-3-nitropyridine | oup.comoup.comnih.gov |

| 2-amino-4-methyl-3-nitro-6(1H)-pyridinone | oup.comoup.comnih.gov |

The development of libraries of analogous compounds is crucial for systematic structure-activity relationship (SAR) and structure-reactivity relationship studies. mdpi.comebi.ac.ukcbs.dk By methodically altering the substituents on the pyridine core of this compound, researchers can probe the electronic and steric effects that govern the molecule's reactivity and biological interactions. For example, in the context of drug discovery, such libraries are essential for identifying lead compounds with improved potency and selectivity. ebi.ac.uknih.gov

While specific library generation from this compound is not extensively documented in the reviewed literature, the principles of combinatorial chemistry can be applied. Utilizing the reactivity of the iodo and nitro groups, a diverse set of analogues could be synthesized. For instance, the iodo group can be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of carbon- and heteroatom-based substituents at the 2-position. Concurrently, the nitro group can be reduced and the resulting amine can be acylated, alkylated, or used as a handle for further diversification.

Functional Group Interconversions (FGIs)

Functional group interconversions are a powerful tool for modifying the chemical properties of this compound and its derivatives, enabling the introduction of new reactive sites or the modulation of electronic properties.

The reduction of the nitro group to an amine is a common and highly useful transformation in the chemistry of nitropyridines. nih.gov This conversion dramatically alters the electronic character of the pyridine ring, transforming the strongly electron-withdrawing nitro group into an electron-donating amino group. This, in turn, influences the reactivity of the other substituents and the ring itself.

The resulting 2-Iodo-4-methyl-3-aminopyridine is a versatile intermediate. The amino group can undergo a wide array of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a variety of nucleophiles (e.g., halogens, hydroxyl, cyano).

Formation of Heterocycles: The amino group can serve as a key functional group for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines. nih.gov

The iodo group at the 2-position is a valuable handle for further functionalization due to its susceptibility to nucleophilic substitution and its utility in cross-coupling reactions. However, in some synthetic strategies, it may be desirable to replace the iodo group with other halogens or with hydrogen.

Halogen Exchange (Halex) Reactions: The iodo group can potentially be exchanged for other halogens, such as bromine or chlorine, through reactions with appropriate halide sources, often catalyzed by copper salts. This can be useful for tuning the reactivity of the 2-position or for accessing specific precursors for subsequent reactions.

Deiodination (Reduction to Hydrogen): The iodo group can be removed and replaced with a hydrogen atom through various reductive methods. This can be achieved, for example, by catalytic hydrogenation or by using reducing agents like hypophosphorous acid. This transformation provides access to the 4-methyl-3-nitropyridine (B1297851) core, allowing for the study of the effects of the iodo substituent by comparison.

Heterocyclic Ring Expansion and Contraction Reactions

Altering the size of the pyridine ring can lead to the discovery of novel heterocyclic systems with unique properties. While specific examples starting from this compound are not prevalent, general methodologies for the ring expansion and contraction of substituted pyridines can be considered.

Ring Expansion: Certain pyridine derivatives can undergo ring expansion to form larger heterocycles such as diazepines or oxazepines. These reactions often proceed through the formation of a nitrene or a related reactive intermediate, which can then insert into a bond of the pyridine ring. For example, photochemical or thermal activation of azido-pyridines can lead to ring expansion. nih.gov

Ring Contraction: The transformation of pyridines into five-membered rings, such as pyrroles or imidazoles, is another intriguing possibility. rsc.orgacs.orgresearchgate.net These reactions often involve complex rearrangements and can be promoted by electrochemical methods or photochemical irradiation. rsc.orgresearchgate.net For instance, the electrochemical reduction of certain pyridine derivatives can lead to ring contraction to form polysubstituted pyrroles. rsc.org Theoretical studies have also explored the mechanisms of pyridine ring contraction to five-membered ring radical products. bohrium.comacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-iodo-4-methyl-3-nitropyridine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the chemical shifts of the hydrogen and carbon atoms within the molecule. The electron-withdrawing effects of the nitro group and the iodine atom, combined with the electron-donating nature of the methyl group, significantly influence the chemical shifts of the pyridine (B92270) ring protons and carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| H-5 | ~8.0-8.5 | ~130-140 | Deshielded by adjacent nitro group |

| H-6 | ~7.0-7.5 | ~120-130 | Less influenced by substituents |

| -CH₃ | ~2.5-3.0 | ~15-25 | Electron-donating group |

| C-2 | - | ~100-110 | Shielded by iodo group |

| C-3 | - | ~150-160 | Deshielded by nitro group |

| C-4 | - | ~140-150 | Deshielded by methyl group attachment |

| C-5 | - | ~130-140 | Influenced by adjacent nitro group |

| C-6 | - | ~120-130 | Less influenced by substituents |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the protons at positions 5 and 6 of the pyridine ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for definitively assigning the ¹³C signals based on the known ¹H assignments. For example, the proton of the methyl group would show a correlation to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the entire molecular framework. For instance, the methyl protons would show correlations to the C-3, C-4, and C-5 carbons, while the H-5 proton would show correlations to C-3 and C-4, thereby confirming the substitution pattern on the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) provides a fingerprint of the functional groups present.

The presence of the nitro (NO₂) and iodo (C-I) groups gives rise to characteristic vibrational bands in the IR and Raman spectra of this compound.

Nitro Group (NO₂): The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch typically found in the range of 1500-1600 cm⁻¹ and a symmetric stretch appearing between 1300-1400 cm⁻¹. These strong absorptions are readily identifiable in the IR spectrum.

Iodo Group (C-I): The carbon-iodine stretching vibration is typically observed in the far-infrared region, usually between 500-600 cm⁻¹. This band is often weaker in the IR spectrum but can be more prominent in the Raman spectrum.

The vibrational frequencies observed in IR and Raman spectra can be sensitive to the molecule's conformation. For instance, the orientation of the nitro group relative to the pyridine ring can influence the exact position and intensity of its characteristic absorption bands. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational spectra for different possible conformations and compare them with experimental data to determine the most stable molecular geometry.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |

| Carbon-Iodine (C-I) | Stretch | 500 - 600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₆H₅IN₂O₂), the expected exact mass can be calculated. The molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming the molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the elemental formula and distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The weakest bonds in the molecule are likely to break first upon ionization. In this compound, the C-I bond is relatively weak, and therefore, a significant fragment corresponding to the loss of an iodine atom ([M-I]⁺) would be expected. Other characteristic fragments may arise from the loss of the nitro group ([M-NO₂]⁺) or the methyl group ([M-CH₃]⁺). Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. The presence of the iodine atom, with its single stable isotope (¹²⁷I), simplifies the interpretation of the isotopic pattern of the molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with the molecular formula C₆H₅IN₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental HRMS analysis, where a close correlation between the measured and theoretical mass confirms the compound's elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅IN₂O₂ |

| Calculated Monoisotopic Mass | 263.9445 Da |

| Nominal Mass | 264 g/mol |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides crucial structural information through the analysis of fragmentation patterns. While a specific experimental spectrum for this compound is not detailed in the available literature, the fragmentation behavior can be predicted based on the known reactivity of nitroaromatic and iodo-substituted heterocyclic compounds.

Upon ionization, the molecular ion (M⁺•) would be expected to undergo characteristic fragmentation pathways. The presence of the nitro group often leads to the loss of NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). nih.govresearchgate.net The carbon-iodine bond is also susceptible to cleavage, resulting in the loss of an iodine radical (a loss of 127 Da). miamioh.edu These primary fragmentation events, along with subsequent losses from the pyridine ring structure, create a unique fingerprint that helps to confirm the molecule's architecture.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Loss |

|---|---|---|---|

| 264 | -NO₂ | 218 | Nitro group |

| 264 | -I | 137 | Iodine radical |

| 264 | -NO | 234 | Nitric oxide radical |

X-ray Crystallography for Solid-State Structure Determination

A review of the available scientific literature indicates that a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Therefore, detailed experimental data on its specific solid-state structure is not available at this time.

Molecular Geometry and Conformation in Crystalline State

Without experimental crystallographic data for this compound, a definitive description of its molecular geometry and conformation in the crystalline state cannot be provided. Such an analysis would require the successful growth of a single crystal of sufficient quality and subsequent X-ray diffraction analysis. nih.gov

Advanced Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of chemical compounds. A validated HPLC method can separate the target compound from starting materials, byproducts, and degradation products. ptfarm.pl

For this compound, a reversed-phase HPLC method would likely be effective for purity analysis. Such a method would typically employ a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By developing a method with appropriate selectivity and resolution, the purity of a given sample can be accurately quantified, often by measuring the peak area percentage at a specific UV wavelength where the compound absorbs strongly. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 (Octadecylsilane) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with potential additives like formic acid or trifluoroacetic acid) |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Purpose | Quantification of purity and identification of impurities |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of the synthesis and analysis of this compound, GC-MS is indispensable for the characterization of potential volatile byproducts. These byproducts may arise from several sources, including residual starting materials, intermediates, or products of thermal degradation that can occur in the high-temperature environment of the GC injector port or column. A thorough GC-MS analysis is crucial for ensuring the purity of the final compound and for understanding potential degradation pathways.

The successful application of GC-MS for this purpose hinges on the optimization of chromatographic conditions to achieve adequate separation of the analyte of interest from any accompanying volatile impurities. The mass spectrometer then provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern upon electron ionization.

Hypothetical Volatile Byproducts and Their GC-MS Signatures

In the absence of direct experimental studies on the volatile byproducts of this compound, we can hypothesize their identities based on the known reactivity of the functional groups present in the molecule. Potential byproducts could include simpler pyridine derivatives formed through the loss or transformation of the iodo, methyl, or nitro substituents.

Table 1: Postulated Volatile Byproducts of this compound and Their Predicted GC-MS Characteristics

| Postulated Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) | Rationale for Formation |

| 4-Methyl-3-nitropyridine (B1297851) | C₆H₆N₂O₂ | 138.12 | 138 (M+), 121, 92, 78, 65 | Deiodination of the parent compound. |

| 2-Iodo-4-methylpyridine | C₆H₆IN | 218.02 | 218 (M+), 91 (M-I)+ | Denitration of the parent compound. |

| 4-Methylpyridine (B42270) | C₆H₇N | 93.13 | 93 (M+), 92, 66, 65 massbank.eu | Loss of both iodo and nitro groups. |

| 3-Nitropyridine (B142982) | C₅H₄N₂O₂ | 124.09 | 124 (M+), 94, 78, 66 | Demethylation and deiodination. |

| 2-Iodopyridine | C₅H₄IN | 204.99 | 205 (M+), 78 (M-I)+ | Demethylation and denitration. |

| Pyridine | C₅H₅N | 79.10 | 79 (M+), 52 | Complete loss of all substituents. |

This table is interactive. Users can sort the data by clicking on the column headers.

Detailed Research Findings: A Predictive Analysis

Given the lack of direct experimental data on the GC-MS analysis of volatile byproducts of this compound, this section will provide a predictive analysis based on established fragmentation patterns of related chemical structures.

The electron ionization (EI) mass spectrum of this compound itself is expected to show a molecular ion peak (M+) at m/z 264. The fragmentation of this molecular ion would likely proceed through several pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or a portion of it (e.g., NO or O). This would result in fragment ions at m/z 218 (M-NO₂) or m/z 234 (M-NO).

Loss of the Iodine Atom: The C-I bond is relatively weak and can cleave to produce a fragment ion at m/z 137 (M-I)+. The presence of iodine would also be indicated by its characteristic isotopic pattern.

Loss of a Methyl Radical: Cleavage of the methyl group would lead to a fragment at m/z 249 (M-CH₃)+.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species. For instance, the fission of the N-C2 and C4-C5/C5-C6 bonds of the ring is a known fragmentation pathway for methylpyridines following N 1s excitation and ionization nih.gov.

For the postulated volatile byproducts, their identification would rely on their unique retention times and mass spectra:

4-Methylpyridine: The mass spectrum of 4-methylpyridine is characterized by a strong molecular ion peak at m/z 93 and a significant peak at m/z 92, corresponding to the loss of a hydrogen atom. Other notable fragments would appear at m/z 65 and 66 massbank.eu.

2-Iodopyridine: This compound would exhibit a molecular ion peak at m/z 205. A prominent fragment would be expected at m/z 78, resulting from the loss of the iodine atom nih.gov.

3-Nitropyridine: The mass spectrum would show a molecular ion at m/z 124, with fragmentation likely involving the loss of the nitro group to give ions at m/z 78 (M-NO₂) spectrabase.com.

The GC-MS analysis would involve a temperature-programmed separation on a suitable capillary column, such as a DB-5ms or HP-5ms, which are commonly used for the analysis of a wide range of organic compounds, including pyridine derivatives. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectra would be compared against spectral libraries (like the NIST database) and the predicted fragmentation patterns to confirm the identity of any detected byproducts.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, would be employed to model the molecule's properties from first principles. These calculations provide fundamental insights into the electronic nature and geometry of the compound.

This process involves calculating the lowest energy arrangement of the atoms in the molecule, resulting in optimized bond lengths, bond angles, and dihedral angles. This provides a theoretical three-dimensional structure of the compound. Analysis of the electronic structure would reveal details about electron distribution and bonding characteristics.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial for predicting a molecule's reactivity, kinetic stability, and electronic properties. A larger HOMO-LUMO gap generally implies higher stability.

An EPS map illustrates the charge distribution on the surface of the molecule. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding and predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

Vibrational Frequencies and Spectroscopic Property Simulations

These simulations predict the vibrational modes of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy.

By calculating the vibrational frequencies, a theoretical spectrum can be generated. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching or bending of bonds. This allows for the theoretical assignment of each band in the spectra.

The final step in a comprehensive study involves comparing the simulated IR and Raman spectra with experimentally measured spectra. A close match between the theoretical and experimental data serves to validate the computational methods and the structural and electronic properties derived from them.

Without published data for 2-Iodo-4-methyl-3-nitropyridine, the specific tables of bond lengths, HOMO-LUMO energies, or vibrational frequencies as requested cannot be generated. Further experimental and computational research is required to elucidate the specific properties of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. For a compound like this compound, this would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction, for instance, a nucleophilic aromatic substitution or a cross-coupling reaction. However, no published studies were found that apply these methods to elucidate reaction mechanisms involving this compound.

Transition State Analysis and Energy Barriers

The analysis of transition states is crucial for understanding the kinetics of a chemical reaction. This process involves locating the saddle points on the potential energy surface that connect reactants to products. By calculating the energy of these transition states relative to the reactants, the activation energy barrier can be determined, providing insight into the reaction rate. For this compound, this could be applied to understand its reactivity in reactions like Suzuki or Sonogashira couplings. Unfortunately, there is no available literature containing transition state analysis or calculated energy barriers for reactions with this specific substrate.

Selectivity Prediction (Regioselectivity, Stereoselectivity)

Computational chemistry is frequently used to predict the selectivity of chemical reactions. In the case of this compound, which has multiple potential reaction sites, computational models could predict whether a nucleophile would attack at the carbon bearing the iodo group or another position (regioselectivity). Similarly, for reactions creating chiral centers, stereoselectivity could be predicted by comparing the energy barriers of pathways leading to different stereoisomers. Despite the utility of these predictive methods, no studies have been published that focus on the regioselectivity or stereoselectivity of this compound through computational means.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational landscapes and interactions with their environment.

Conformational Analysis and Dynamic Behavior

For this compound, MD simulations could reveal the preferred orientations of the nitro and methyl groups relative to the pyridine (B92270) ring and how these conformations fluctuate under different conditions. This information is valuable for understanding how the molecule's shape influences its reactivity and interactions. A study on the related compound 2-iodo-3-nitropyridine (B1600184) showed that the nitro group is significantly tilted with respect to the pyridine ring. A similar analysis for this compound would be informative, but such a computational study has not been reported.

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can significantly impact a reaction's outcome. MD simulations, often combined with quantum mechanics in QM/MM models, can be used to explicitly model solvent-solute interactions. This allows for the study of how different solvents might stabilize or destabilize reactants, products, and transition states, thereby influencing reaction rates and selectivity. While general principles of solvent effects are well-established, specific computational studies modeling the behavior of this compound in various solvents are absent from the current body of scientific literature.

Applications in Advanced Organic Synthesis and Material Science Precursors

2-Iodo-4-methyl-3-nitropyridine as a Versatile Synthon in Heterocyclic Synthesis

The strategic placement of orthogonal functional groups on the pyridine (B92270) ring of this compound makes it an ideal synthon for the synthesis of complex heterocyclic systems. The presence of both an iodinated carbon, amenable to cross-coupling reactions, and a nitro group, which can be transformed into a variety of other functionalities, allows for a stepwise and controlled elaboration of the molecular framework.

Building Block for Complex Polyheterocyclic Systems

While specific examples detailing the use of this compound in the synthesis of complex polyheterocyclic systems are not extensively documented in readily available literature, the reactivity of analogous 2-halopyridines provides a clear blueprint for its potential applications. The iodine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, thereby enabling the construction of intricate polycyclic aromatic and heterocyclic frameworks. For instance, a Suzuki coupling could be employed to introduce a substituted phenyl group, which could then undergo further intramolecular cyclization to form a fused ring system.

Role in Sequential Functionalization Strategies

The differential reactivity of the iodo and nitro groups is key to the utility of this compound in sequential functionalization strategies. The iodo group can be selectively targeted for metal-catalyzed cross-coupling reactions under conditions that leave the nitro group intact. Subsequently, the nitro group can be reduced to an amino group, which then serves as a handle for a host of further transformations, including diazotization, acylation, and condensation reactions to form additional heterocyclic rings. This sequential approach allows for the precise and controlled construction of highly functionalized pyridine derivatives.

Design and Synthesis of Ligands for Catalysis

The development of novel ligands is a driving force in the advancement of transition metal catalysis. The structural and electronic properties of this compound make it an attractive precursor for the synthesis of N-donor ligands with potential applications in catalysis.

Precursors for N-Donor Ligands in Transition Metal Catalysis